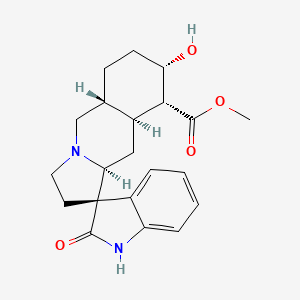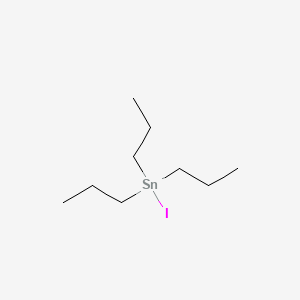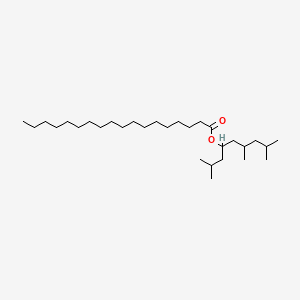
3,5-Dimethyl-1-(2-methylpropyl)hexyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER, also known by its IUPAC name 2,6,8-trimethylnonan-4-yl octadecanoate, is a chemical compound with the molecular formula C30H60O2 and a molecular weight of 452.80 g/mol. This compound is an ester derived from stearic acid and a branched alcohol, making it a part of the ester functional group family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER typically involves the esterification reaction between stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, the production of this ester can be carried out in large reactors with continuous removal of water to ensure high yields. The process involves the use of high-purity reactants and catalysts to maintain product quality. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the yield and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to stearic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation: The ester can be oxidized under strong oxidative conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Stearic acid and 3,5-dimethyl-1-(2-methylpropyl)hexanol.
Transesterification: New esters and alcohols depending on the reactants used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in esterification and transesterification studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its hydrophobic properties and stability.
Mechanism of Action
The mechanism of action of STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing stearic acid and the corresponding alcohol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid 2-hydroxy-1-methylpropyl Ester: Similar in structure but contains a hydroxyl group, making it more hydrophilic.
Stearic Acid 3,5-dimethyl-1-(2-methylpropyl)hexyl Ester: A close structural analog with slight variations in the alkyl chain.
Uniqueness
STEARIC ACID 3,5-DIMETHYL-1-(2-METHYLPROPYL)HEXYL ESTER is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties. This branching can affect its solubility, melting point, and reactivity compared to linear esters.
Properties
CAS No. |
68784-91-8 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2,6,8-trimethylnonan-4-yl octadecanoate |
InChI |
InChI=1S/C30H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30(31)32-29(24-27(4)5)25-28(6)23-26(2)3/h26-29H,7-25H2,1-6H3 |
InChI Key |
QCFGBQPPERBYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(C)C)CC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)

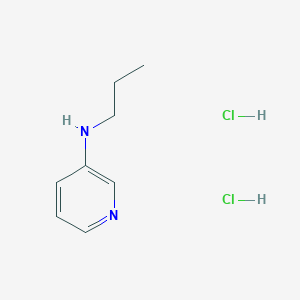

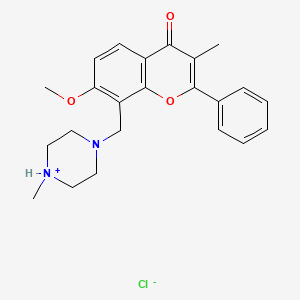

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
